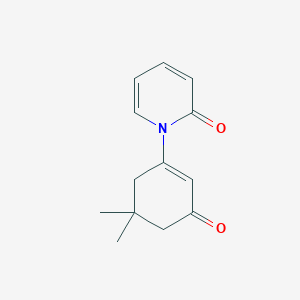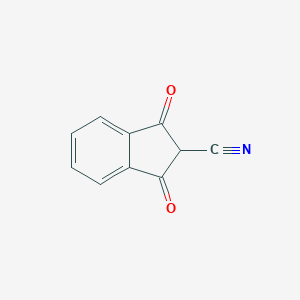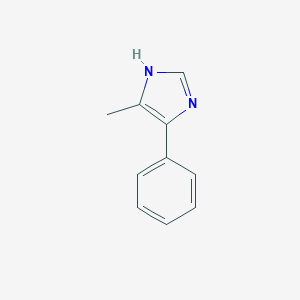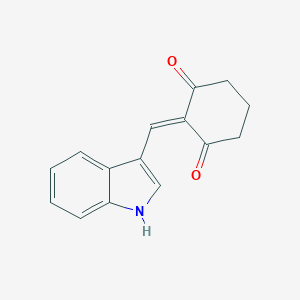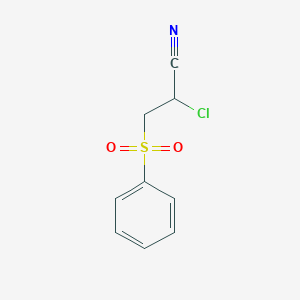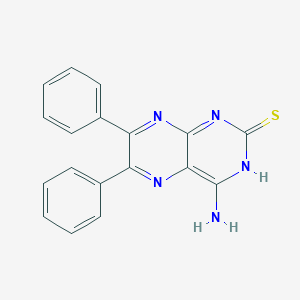
4-amino-6,7-diphenyl-2(1H)-pteridinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-6,7-diphenyl-2(1H)-pteridinethione, also known as DPT, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. It is a member of the pteridine family, which includes a range of compounds with diverse biological activities. DPT has been found to exhibit a number of interesting properties, including potent antioxidant and anti-inflammatory effects, as well as the ability to inhibit the growth of certain cancer cells. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- 4-Amino-6,7-diphenyl-2(1H)-pteridinethione is synthesized through the amination of various pteridines using liquid ammonia and potassium permanganate. This process yields good yields of 4-amino compounds, demonstrating its reactivity and potential in chemical syntheses (Śladowska, Meester, & Plas, 1986).
Potential in Antimalarial and Antitumor Applications
- Research exploring new 6,7-disubstituted 2,4-diaminopteridines and 2-amino-4-hydroxypteridines, including derivatives of 4-amino-6,7-diphenyl-2(1H)-pteridinethione, has been conducted for their potential as antimalarial and antitumor agents (Rosowsky, Chaykovsky, Lin, & Modest, 1973).
Mass Spectral Analysis
- Mass spectrometry has been utilized for the structural analysis of substituted pteridines, including 4-amino-6,7-diphenyl-2(1H)-pteridinethione. This analysis aids in confirming structure, purity, and understanding the extent of reduction in these compounds (Williams & Ayling, 1973).
Photodynamic Therapy in Cancer
- A derivative of 4-amino-6,7-diphenyl-2(1H)-pteridinethione has been used in the synthesis of oligodeoxynucleotide conjugates targeting the bcr-abl chimeric gene, which is implicated in chronic myeloid leukemia. This indicates its potential use in photodynamic therapy for targeting cancer at the genetic level (Crean et al., 2004).
Novel Heterocyclic Synthesis
- 4-Amino-6,7-diphenyl-2(1H)-pteridinethione has been studied for its role in synthesizing new heterocyclic compounds. These compounds exhibit diverse biological activities and are important in the development of novel pharmaceuticals and other chemical entities (Gorizdra, 1969).
Propriétés
Numéro CAS |
14893-05-1 |
|---|---|
Nom du produit |
4-amino-6,7-diphenyl-2(1H)-pteridinethione |
Formule moléculaire |
C18H13N5S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
4-amino-6,7-diphenyl-3H-pteridine-2-thione |
InChI |
InChI=1S/C18H13N5S/c19-16-15-17(23-18(24)22-16)21-14(12-9-5-2-6-10-12)13(20-15)11-7-3-1-4-8-11/h1-10H,(H3,19,21,22,23,24) |
Clé InChI |
KVWKYWQHNUYWKX-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(N=C3C(=NC(=S)N=C3N2)N)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(NC(=S)N=C3N=C2C4=CC=CC=C4)N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(NC(=S)N=C3N=C2C4=CC=CC=C4)N |
Autres numéros CAS |
14893-05-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



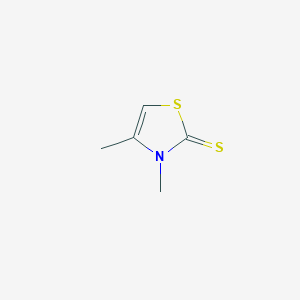
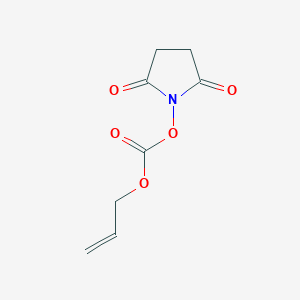
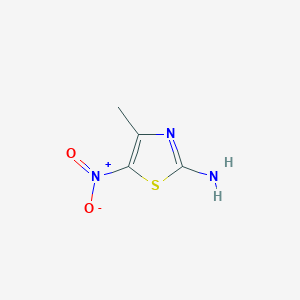
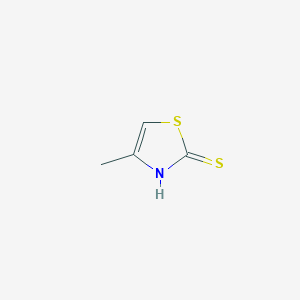

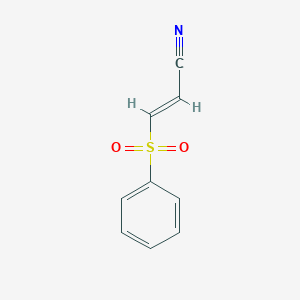

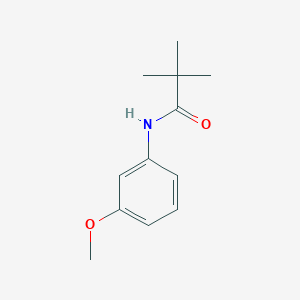
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
